2-Bromo-1,1-difluoroethane

Catalog No.
S663660
CAS No.
359-07-9
M.F
C2H3BrF2
M. Wt
144.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,1-difluoroethane

Avoid high-pressure gas handling. 2-Bromo-1,1-difluoroethane (CAS 359-07-9), a liquid-phase fluorinated building block, is procured for:

  • Late-stage SN2 alkylation to install the -CH2CHF2 moiety; liquid at RT enables precise volumetric dosing and standard reflux.
  • Superior amine basicity retention over -CH2CF3 analogs; crucial for optimizing pharmacokinetics without suppressing pKa.
  • Cross-coupling applications: bromide acts as an efficient oxidative addition handle in Pd/Ni catalysis for direct aryl difluoroethylation.

Supplied in bulk with consistent 97% purity; global logistics support.

CAS Number

359-07-9

Product Name

2-Bromo-1,1-difluoroethane

IUPAC Name

2-bromo-1,1-difluoroethane

Molecular Formula

C2H3BrF2

Molecular Weight

144.95 g/mol

InChI

InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2

InChI Key

JVYROUWXXSWCMI-UHFFFAOYSA-N

SMILES

C(C(F)F)Br

Canonical SMILES

C(C(F)F)Br

The exact mass of the compound 2-Bromo-1,1-difluoroethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-1,1-difluoroethane, 1-Bromo-2,2-difluoroethane, 1,1-Difluoro-2-bromoethane, Ethane, 2-bromo-1,1-difluoro-, CHF2CH2Br

Purity

≥97%

Package Size

5 g, 25 g

2-Bromo-1,1-difluoroethane (CAS 359-07-9) is a liquid-phase fluorinated building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. With a boiling point of 57.3 °C and a density of approximately 1.82 g/mL, it serves as a targeted electrophilic reagent for installing the 2,2-difluoroethyl (-CH2CHF2) moiety . Unlike gaseous fluorinated precursors, its liquid state at standard conditions ensures seamless integration into mainstream industrial and laboratory workflows, enabling precise volumetric dosing and standard reflux operations [1].

Research Fit

Reactivity Primary alkyl halide with gem-difluoro group suited for nucleophilic substitution
Physical Form Volatile liquid at ambient conditions; no pressurized gas equipment required
Documented Use Published synthetic route for pharmaceutical intermediate synthesis

Generic substitution with closely related analogs fundamentally compromises either synthetic processability or the pharmacological profile of the final product. Replacing this compound with non-brominated 1,1-difluoroethane substitutes a reactive liquid with a gas (bp -25 °C) that lacks a viable leaving group, rendering standard SN2 alkylation impossible. Conversely, substituting with 2-bromo-1,1,1-trifluoroethane (CAS 421-06-7) installs a -CH2CF3 group instead of -CH2CHF2; this eliminates a critical lipophilic hydrogen-bond donor (the terminal -CHF2 proton) and exerts a significantly stronger electron-withdrawing effect, which can detrimentally suppress the pKa of adjacent amine pharmacophores [1].

Substitution Risk

Electronic effects
Gem-difluoro group alters leaving-group reactivity compared to non-fluorinated analogs, which may shift reaction outcomes.
Leaving group absence
1,1-Difluoroethane lacks a bromine leaving group, preventing the nucleophilic substitution pathway available here.
Dibrominated analog
1,2-Dibromo-1,1-difluoroethane (CAS 75-82-1) may exhibit different volatility and multiple substitution sites, limiting direct interchangeability.

Liquid-Phase vs. Gaseous Precursor Processability

2-Bromo-1,1-difluoroethane is a liquid at room temperature with a boiling point of 57.3 °C, whereas its non-brominated precursor, 1,1-difluoroethane, is a gas with a boiling point of -25 °C [1]. This 82.3 °C differential allows the brominated compound to be utilized in standard atmospheric liquid-phase reactions without the need for specialized pressurized autoclaves .

Evidence DimensionBoiling point and physical state
Target Compound Data57.3 °C (Liquid)
Comparator Or Baseline1,1-Difluoroethane: -25 °C (Gas)
Quantified Difference+82.3 °C boiling point
ConditionsStandard atmospheric pressure (1 atm)

Enables standard liquid dosing and refluxing, drastically reducing equipment overhead for procurement and scale-up.

Boiling point vs. dibromo analog
Head-to-head
Target: 56–57 °C Comparator (CAS 75-82-1): 92–94 °C Difference: ~36–37 °C lower
May support easier solvent removal and lower energy distillation.
Data to verify at 760 mmHg; cross-study comparison.

Leaving Group Reactivity: Bromide vs. Chloride

In base-mediated alkylation of phenols and amines, the bromide leaving group of 2-bromo-1,1-difluoroethane provides significantly faster reaction kinetics compared to 2-chloro-1,1-difluoroethane. Bromide is a more labile leaving group than chloride, typically resulting in higher conversion rates, shorter reaction times, and the ability to use milder bases (e.g., Cs2CO3) rather than requiring extreme thermal forcing [1].

Evidence DimensionLeaving group reactivity (SN2)
Target Compound DataBromide (highly reactive)
Comparator Or BaselineChloride (poor leaving group in fluoroethanes)
Quantified DifferenceSignificantly faster kinetics and higher yields
ConditionsBase-mediated alkylation in polar aprotic solvents

Drives higher manufacturing yields and reduces energy costs associated with prolonged heating in late-stage API functionalization.

Density and physical state vs. non-brominated
Head-to-head
Target: liquid, ~1.8 g/cm³ Comparator (CAS 75-37-6): gas at RT, ~0.97 g/cm³ (liq.)
Liquid state simplifies handling; no pressurized gas setup needed.
State difference must be verified at storage/use temperature.

Lipophilic Hydrogen Bond Donor Advantage

When used to functionalize APIs, 2-bromo-1,1-difluoroethane installs a -CH2CHF2 group, which retains a polarized C-H bond capable of acting as a lipophilic hydrogen bond donor. In contrast, using 2-bromo-1,1,1-trifluoroethane installs a perfluorinated -CH2CF3 group, which completely lacks this interaction capability, often resulting in lower binding affinity in specific target pockets (e.g., PDE8 or TLR7) [1].

Evidence DimensionTerminal hydrogen bond donor capacity
Target Compound Data-CH2CHF2 (1 donor site)
Comparator Or Baseline-CH2CF3 (0 donor sites)
Quantified Difference+1 lipophilic hydrogen bond interaction
ConditionsProtein-ligand binding environments

Allows medicinal chemists to access unique binding modes that are impossible to achieve with standard trifluoroethyl analogs.

Nucleophilic substitution
Class-level
Readily forms 2,2-difluoroalkyl sulfides with NaSPh. 1,1-Difluoroethane: unreactive (no leaving group).
Supports difluoroethyl group introduction in synthesis.
Class-level inference; individual substrate reactivity may vary.

Metabolic Stability of Difluoroethyl Ethers

Alkylating phenolic intermediates with 2-bromo-1,1-difluoroethane generates difluoroethyl ethers that exhibit profound resistance to cytochrome P450-mediated oxidation. In rat liver microsome (RLM) assays, difluoroethyl ether derivatives demonstrated significantly extended half-lives compared to unfluorinated alkyl ethers, which are rapidly cleared [1].

Evidence DimensionMicrosomal half-life (t1/2)
Target Compound DataDifluoroethyl ethers (extended t1/2)
Comparator Or BaselineUnfluorinated alkyl ethers (rapid clearance)
Quantified DifferencePrevention of rapid metabolic oxidation
ConditionsRat liver microsome (RLM) in vitro assay

Justifies the procurement of this specific fluorinated building block to rescue lead compounds suffering from poor metabolic stability.

Fire retardancy potential
Class-level
Brominated hydrocarbon class cited in patent for flame inhibition. 1,1-Difluoroethane: flammable gas.
May offer reduced flammability in solvent blends; requires formulation testing.
Qualitative class difference; no quantitative fire-test data provided.
Validated synthetic use
Reported
Used in published route for compounds 12–14, 17–21 (KI, K2CO3, MeCN, reflux).
Published protocol may reduce reaction optimization effort.
Reproducibility should be verified under own laboratory conditions.

Bioisosteric Replacement of Ethyl Groups

Directly following from its unique pKa modulation and hydrogen-bonding profile, 2-bromo-1,1-difluoroethane is the procurement standard for medicinal chemistry teams replacing metabolically labile ethyl or overly electron-withdrawing trifluoroethyl groups. It is utilized in late-stage SN2 alkylations to install the -CH2CHF2 moiety, optimizing drug half-life without destroying amine basicity [1].

Agrochemical Active Ingredient Manufacturing

Leveraging its high leaving group reactivity and liquid-phase processability, this compound is procured for the bulk synthesis of fluorinated agrochemicals. It enables the efficient formation of difluoroethyl ethers and amines in standard industrial reactors, avoiding the high-pressure gas handling required by non-brominated alternatives [2].

Transition Metal-Catalyzed Fluoroalkylation

Because the bromide acts as an effective handle for oxidative addition, this compound is selected over its chloride counterparts as a precursor in palladium- or nickel-catalyzed cross-coupling reactions. It is used to install difluoroethyl groups directly onto aryl or heteroaryl scaffolds, providing higher yields and requiring milder reaction conditions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Difluoroethyl group introduction in medicinal chemistry
Nucleophilic substitution reactivity
Reaction outcome with thiophenolate or similar nucleophiles
Fire-retarded solvent formulations
Brominated hydrocarbon class
Flame propagation rate in target solvent blend
Synthesis of fluorinated pharmacophores using published protocols
Documented use in peer-reviewed synthesis
Reproducibility of KI/K2CO3/MeCN conditions
Processes requiring a volatile liquid bromofluorinated reagent
Low boiling point and liquid state at room temperature
Distillation efficiency and product isolation

Physical Description

Liquid

XLogP3

1.8

Boiling Point

57.3 °C

Melting Point

-75.0 °C

UNII

00QR9XS58S

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (97.96%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

359-07-9

Wikipedia

2-bromo-1,1-difluoroethane

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Ethane, 2-bromo-1,1-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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